molecular formula C14H12N4O B3340531 5-(3-Benzyloxyphenyl)-1H-tetrazole CAS No. 710980-14-6

5-(3-Benzyloxyphenyl)-1H-tetrazole

Cat. No.: B3340531
CAS No.: 710980-14-6
M. Wt: 252.27 g/mol
InChI Key: VWWINOIXMBLCEM-UHFFFAOYSA-N
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Description

5-(3-Benzyloxyphenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound features a benzyloxyphenyl group attached to the tetrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Benzyloxyphenyl)-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-benzyloxybenzyl chloride with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Benzyloxyphenyl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxyphenyl tetrazole derivatives with additional oxygen functionalities, while reduction may produce benzyloxyphenyl tetrazole derivatives with hydrogenated tetrazole rings.

Scientific Research Applications

5-(3-Benzyloxyphenyl)-1H-tetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(3-Benzyloxyphenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The benzyloxyphenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

    5-Phenyl-1H-tetrazole: Lacks the benzyloxy group, resulting in different chemical and biological properties.

    5-(4-Methoxyphenyl)-1H-tetrazole: Contains a methoxy group instead of a benzyloxy group, leading to variations in reactivity and applications.

    5-(3-Hydroxyphenyl)-1H-tetrazole: Features a hydroxy group, which can significantly alter its chemical behavior and biological activity.

Uniqueness: 5-(3-Benzyloxyphenyl)-1H-tetrazole is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and enhances its potential for various applications. The benzyloxy group can influence the compound’s solubility, stability, and reactivity, making it a valuable molecule in research and industry.

Properties

IUPAC Name

5-(3-phenylmethoxyphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-2-5-11(6-3-1)10-19-13-8-4-7-12(9-13)14-15-17-18-16-14/h1-9H,10H2,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWINOIXMBLCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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